

Physicochemical properties of 3-Fluoroquinolin-6-OL

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Compound of Interest

Compound Name: 3-Fluoroquinolin-6-OL

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Fluoroquinolin-6-OL**

Abstract

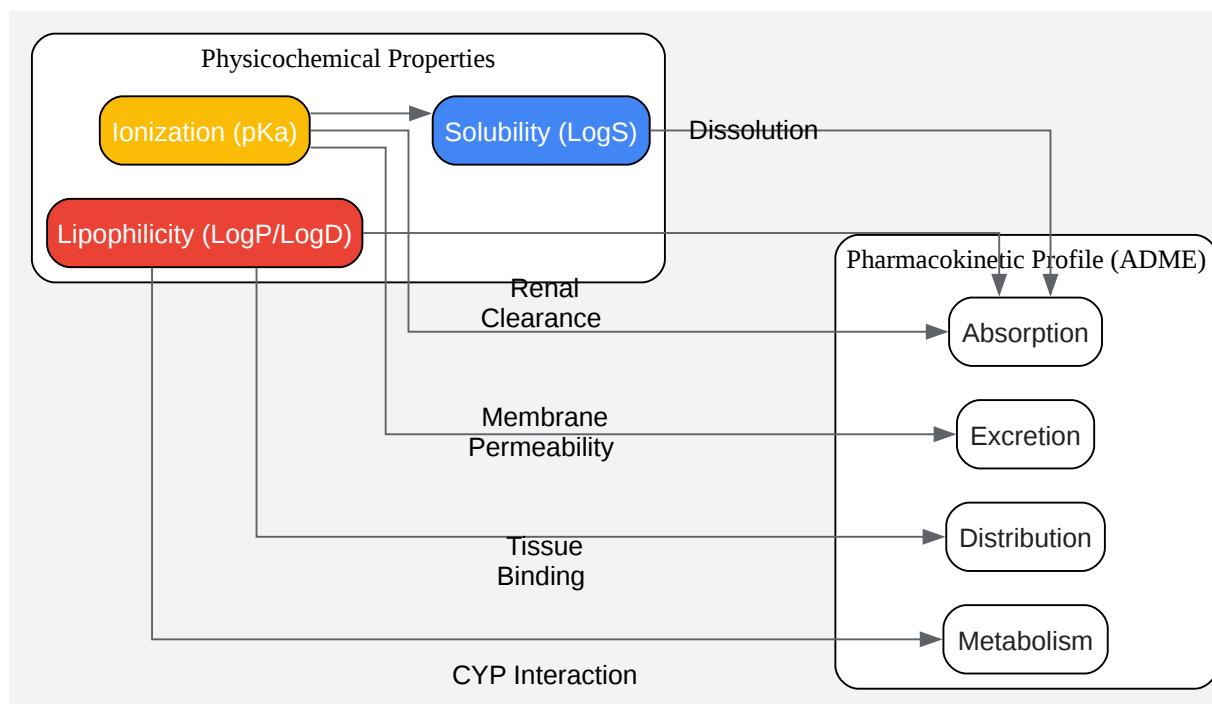
3-Fluoroquinolin-6-OL is a heterocyclic aromatic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. The strategic placement of a fluorine atom and a hydroxyl group significantly influences its electronic properties, membrane permeability, and metabolic stability, making a thorough characterization of its physicochemical profile essential for any drug discovery or development campaign. This guide provides a comprehensive analysis of the core physicochemical properties of **3-Fluoroquinolin-6-OL**, including its lipophilicity, acidity, and solubility. We further present field-proven, step-by-step experimental protocols for the determination of these key parameters, grounding the discussion in the practical realities of the modern pharmaceutical laboratory. The objective is to equip researchers with the foundational knowledge and methodologies required to effectively evaluate and utilize this compound in their research endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.^{[1][2][3]} The introduction of a fluorine atom, a common strategy in drug design, can profoundly modulate a molecule's

metabolic stability, binding affinity, and pKa.^[4] **3-Fluoroquinolin-6-OL** combines this strategic fluorination with a hydroxyl group, a key hydrogen bonding moiety, creating a molecule of significant interest.

Understanding the fundamental physicochemical properties of a drug candidate is a non-negotiable prerequisite for a successful development program.^{[5][6][7]} These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately dictating its bioavailability and efficacy. This document serves as a technical primer on the essential physicochemical attributes of **3-Fluoroquinolin-6-OL**.



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Caption: Interplay between core physicochemical properties and ADME outcomes.

Core Molecular Attributes

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

Chemical Structure

The structure of **3-Fluoroquinolin-6-OL** is depicted below, illustrating the placement of the fluoro and hydroxyl substituents on the quinoline ring system.

Structure:

- SMILES:C1=CC2=NC=C(C=C2C=C1O)F[\[8\]](#)
- InChI:InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H[\[8\]](#)
- InChIKey:WUAYWIYDQAWNFI-UHFFFAOYSA-N[\[8\]](#)

Molecular Formula, Weight, and Composition

These fundamental values are critical for preparing solutions of known concentration and for mass spectrometry analysis.

Property	Value	Source
Molecular Formula	<chem>C9H6FNO</chem>	PubChemLite [8]
Monoisotopic Mass	163.04333 Da	PubChemLite [8]
Molar Mass	163.15 g/mol	PubChem [9]

Key Physicochemical Parameters for Drug Development

The following parameters are critical predictors of a compound's behavior in biological systems.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery.[\[10\]](#) It is measured by the partition coefficient (P) between n-octanol and water, and is typically expressed as its logarithm, logP. This value heavily influences membrane permeability, plasma protein binding, solubility, and

metabolism.[10][11] For orally administered drugs, a logP value of less than 5 is one of the recommendations in Lipinski's Rule of 5.[10][11]

- Predicted Value (XlogP): 1.9[8]

This predicted value suggests that **3-Fluoroquinolin-6-OL** has moderate lipophilicity, a favorable characteristic for balancing membrane permeability with aqueous solubility.

Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[12] The ionization state of a molecule is crucial as it affects its solubility, absorption, distribution, and target binding. The quinoline nitrogen is basic, while the hydroxyl group is acidic. Determining the pKa values for both functional groups is essential for understanding the compound's charge state at physiological pH (approx. 7.4).

While specific experimental pKa values for **3-Fluoroquinolin-6-OL** are not readily available in the searched literature, its structural similarity to other quinolines suggests the nitrogen will have a pKa in the acidic range (as a protonated base) and the phenol will have a pKa in the basic range.[1][2] Experimental determination is strongly recommended.

Aqueous Solubility

Solubility is a critical factor for drug absorption.[1] Insufficient aqueous solubility can be a major hurdle in drug development, leading to poor bioavailability. The solubility of ionizable compounds like **3-Fluoroquinolin-6-OL** is highly dependent on pH.[1] It will exhibit its lowest solubility at its isoelectric point and higher solubility at pH values where it is predominantly in its charged (protonated or deprotonated) form. For quinoline derivatives that exhibit poor solubility, the use of co-solvents such as DMSO is a common strategy for preparing stock solutions for in vitro assays.[13]

Spectroscopic Profile

Characterization data confirms the identity and purity of the compound. Spectroscopic data for **3-Fluoroquinolin-6-OL** is available from commercial suppliers.

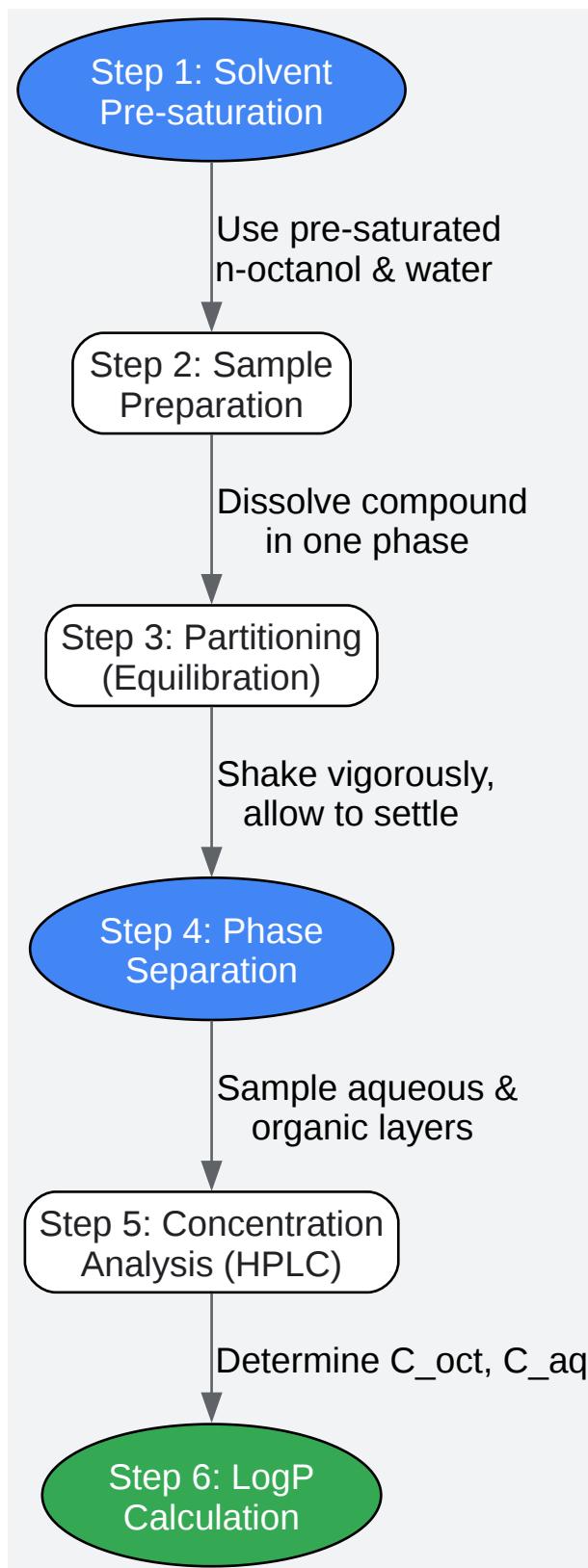
- ^1H NMR: Spectral data is available, which is crucial for confirming the proton environment of the molecule and verifying its structure.[14]
- Mass Spectrometry: Predicted m/z values for various adducts, such as $[\text{M}+\text{H}]^+$ (164.05061) and $[\text{M}-\text{H}]^-$ (162.03605), are available and serve as a reference for experimental mass spectrometry analysis.[8]

Experimental Determination Protocols

The following protocols describe robust, validated methods for determining the key physicochemical parameters discussed above.

Protocol: Determination of Partition Coefficient (logP) via Shake-Flask Method

This method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[15]



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Caption: Workflow for the Shake-Flask logP determination method.

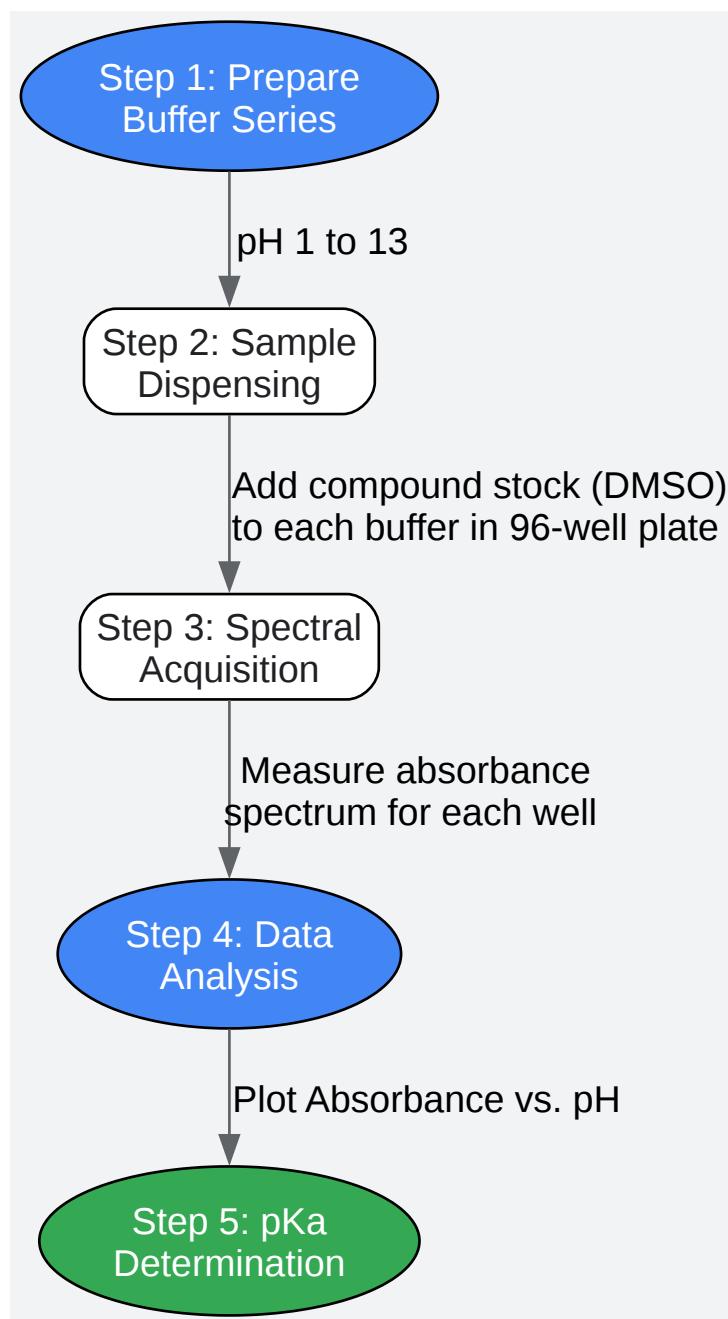
Methodology:

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
- Sample Preparation: Prepare a stock solution of **3-Fluoroquinolin-6-OL** in the pre-saturated aqueous phase (or n-octanol) at a known concentration (e.g., 1 mg/mL).
- Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.
- Equilibration: Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
- Phase Separation: Centrifuge the vessel to ensure complete separation of the two immiscible layers.
- Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Determine the concentration of the compound in each sample using a validated HPLC method.[5][16]
- Calculation: Calculate logP using the formula: $\text{LogP} = \log_{10} ([\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}])$ [11]

Self-Validating Insight: To determine the distribution coefficient (LogD) at a specific pH, substitute the aqueous phase with a buffer of the desired pH (e.g., PBS at pH 7.4).[5] This is often more physiologically relevant than logP.

Protocol: Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry

This is a medium- to high-throughput method ideal for early drug discovery, requiring minimal sample quantities.[5][17] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes with pH.[18]



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Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

- Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

- Sample Preparation: In a 96-well UV-transparent microtiter plate, add the buffer solutions to the wells. Add a small, constant amount of a concentrated stock solution of **3-Fluoroquinolin-6-OL** (typically in DMSO) to each well.[17]
- Spectral Measurement: Place the plate in a UV-Vis spectrophotometer and measure the absorbance spectrum for each well across a relevant wavelength range.
- Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at a chosen wavelength against the pH of the buffer for each well.
- pKa Calculation: Fit the resulting data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[12][18]

Causality Behind Choices: Using a 96-well plate format significantly increases throughput compared to traditional cuvette-based methods.[17] A multi-wavelength analysis can improve accuracy, especially for compounds with complex spectra or multiple pKa values.[18]

Safety & Handling Considerations

While specific toxicity data for **3-Fluoroquinolin-6-OL** is not detailed in the provided search results, it belongs to the fluoroquinolone class of compounds. This class of antibiotics is associated with a risk of serious, long-lasting, and potentially irreversible adverse effects, including tendonitis, tendon rupture, and various neurological symptoms.[19][20][21]

Regulatory agencies like the FDA and EMA have issued warnings and restricted the use of fluoroquinolone antibiotics for certain infections due to these risks.[20][21]

Therefore, researchers handling **3-Fluoroquinolin-6-OL** or its derivatives should adhere to standard laboratory safety protocols:

- Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Handle the compound in a well-ventilated area or a chemical fume hood.
- Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Conclusion

3-Fluoroquinolin-6-OL is a molecule with a physicochemical profile that suggests its potential as a valuable building block in drug discovery. Its moderate predicted lipophilicity ($X\log P = 1.9$) is promising for achieving a balance between membrane permeability and aqueous solubility. The presence of both a basic nitrogen and an acidic hydroxyl group makes its properties highly pH-dependent, a critical consideration for formulation and predicting its behavior in different physiological compartments. The experimental protocols outlined in this guide provide a clear and robust framework for the empirical determination of its $\log P$, pK_a , and solubility, which is essential for validating computational predictions and building a comprehensive data package for any future development program.

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